molecular formula C15H24N2O4 B3013072 2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034391-97-2

2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

Cat. No.: B3013072
CAS No.: 2034391-97-2
M. Wt: 296.367
InChI Key: RUCYPOOJMGOJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a chemical compound used in scientific research.

Mechanism of Action

Target of Action

Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as in the regulation of various cellular functions.

Mode of Action

The compound likely interacts with its targets by binding to the Cav 1.2 (L-type) channels, leading to the inhibition of calcium currents . This inhibition can result in changes in cellular functions, particularly those that rely on calcium as a signaling molecule.

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

Related compounds have demonstrated potent anticonvulsant properties in animal models . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound Additionally, the compound’s efficacy may be influenced by the physiological environment, such as the presence of other drugs or disease states

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves multiple steps. The crucial intermediate, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide, is an extremely active substance due to the presence of both cyano and carbonyl function clusters (electrophilic sites). These functional groups provide a range of heterocycles, enabling this chemical to react in numerous ways .

Industrial Production Methods: Industrial production methods for this compound are not

Properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c18-13(11-12-3-1-2-4-12)16-7-9-21-10-8-17-14(19)5-6-15(17)20/h12H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCYPOOJMGOJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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